molecular formula C17H18N6O2 B12783081 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- CAS No. 135445-78-2

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl-

Cat. No.: B12783081
CAS No.: 135445-78-2
M. Wt: 338.4 g/mol
InChI Key: ZJYQQPDYHHUDMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-b)benzothiazole: Another triazole derivative with potential biological activities.

    1,2,4-Triazolo(3,4-d)pyrimidine: Known for its use in medicinal chemistry.

    Purine derivatives: Structurally related compounds with diverse biological functions.

Uniqueness

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(2-methoxyphenyl)-9-methyl-6-propyl- is unique due to its specific substitution pattern and the presence of the triazolopyrimidine core. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

135445-78-2

Molecular Formula

C17H18N6O2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C17H18N6O2/c1-4-9-22-15-13(21(2)10-18-15)16-20-19-14(23(16)17(22)24)11-7-5-6-8-12(11)25-3/h5-8,10H,4,9H2,1-3H3

InChI Key

ZJYQQPDYHHUDMM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=CC=C4OC)N(C=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.